B1576937 Phylloseptin-H8

Phylloseptin-H8

Cat. No.: B1576937
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-H8 is a cationic antimicrobial peptide (AMP) identified from the skin secretions of Phyllomedusinae frogs, a proven rich source of bioactive compounds . As a member of the phylloseptin family, it shares characteristic features including a relatively short length of 19-21 amino acid residues, a conserved N-terminal sequence, a tendency to adopt an alpha-helical conformation in membrane-mimetic environments, and a C-terminal amidation which can enhance its stability and cationicity . The primary structure of this compound has been reported as FLSLLPSLVSGAVSLVKKL-OH . This peptide demonstrates promising broad-spectrum research applications. Phylloseptins have shown potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, their efficacy is not limited to planktonic bacteria, as they have also been demonstrated to eradicate bacterial biofilms . Beyond antibacterial properties, phylloseptins exhibit significant cytostatic effects on various human cancer cell lines, such as non-small cell lung cancer, while often showing relatively low cytotoxicity toward normal mammalian cells, suggesting a potential for selective action . Research also indicates that peptides in this family possess antiprotozoal activity against pathogens like Leishmania and Trypanosoma cruzi . The generally accepted mechanism of action for cationic AMPs like phylloseptins involves initial electrostatic attraction to the anionic surfaces of microbial or cancer cell membranes, followed by insertion and formation of amphiphathic alpha-helices that disrupt membrane integrity, leading to cell lysis and death . This membrane-targeting mechanism is considered a promising strategy for overcoming resistance to conventional antibiotics . Researchers are actively exploring rational design, such as amino acid substitution with D-lysine, to enhance the therapeutic index of natural phylloseptin templates by boosting their antimicrobial potency while reducing undesirable haemolytic activity . This compound thus represents a valuable research tool for developing novel anti-infective and anticancer agents.

Properties

bioactivity

Antimicrobial

sequence

FLSLLPSLVSGAVSLVKKL

Origin of Product

United States

Molecular Characterization and Structural Attributes of Phylloseptin H8 in Research Contexts

Advanced Structural Elucidation Methodologies for Phylloseptin-H8

The precise molecular architecture of this compound is determined using a suite of sophisticated biophysical and analytical techniques. These methods allow for a detailed understanding of its primary, secondary, and tertiary structures, especially when interacting with membrane-like environments.

Mass Spectrometry-Based Approaches (e.g., MALDI-TOF/TOF, ESI-MS/MS) for Peptide Sequencing

The primary structure, or amino acid sequence, of this compound has been definitively established through advanced mass spectrometry techniques. vulcanchem.com Methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are crucial for both the initial identification and the confirmation of the peptide's molecular weight after chemical synthesis. vulcanchem.com

The defined amino acid sequence for this compound is FLSLLPSLVSGAVSLVKKL. vulcanchem.com This sequence is fundamental to its classification within the phylloseptin family, which is characterized by a highly conserved N-terminal region. vulcanchem.com MALDI-based analysis has determined the molecular mass of this compound to be approximately 1,970.43 Da. uniprot.org These mass spectrometry techniques provide the foundational data necessary for all further structural and functional characterization.

Table 1: Molecular and Sequential Data for this compound
AttributeDataTechnique
Amino Acid SequenceFLSLLPSLVSGAVSLVKKLPeptide Sequencing
Molecular Mass (Da)1,970.43MALDI Mass Spectrometry uniprot.org
SourcePithecopus hypochondrialis (Orange-legged leaf frog) uniprot.org

Spectroscopic Techniques for Secondary Structure Determination (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a principal method used to investigate the secondary structure of peptides like this compound. Studies on the broader phylloseptin family, including the highly homologous peptides Phylloseptin-1 (PS-1), Phylloseptin-2 (PS-2), and Phylloseptin-3 (PS-3), reveal critical conformational behavior. In aqueous solutions, these peptides typically exist in a disordered or random coil state. embrapa.br However, upon introduction into a membrane-mimetic environment, such as solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or phospholipid vesicles, they undergo a significant structural transition to form an α-helical conformation. embrapa.brnih.gov

CD analysis of PS-1, PS-2, and PS-3 in a 60% TFE solution—an environment that promotes helical structures—shows a high degree of helicity, which is in excellent agreement with more detailed NMR data. embrapa.br This induced helicity is a hallmark of the phylloseptin family and is essential for its interaction with and disruption of microbial membranes. embrapa.br Given its sequence similarity, this compound is expected to exhibit the same structural transition. vulcanchem.com

Table 2: Comparative Helicity of Phylloseptin Peptides in Membrane-Mimetic Environments
PeptideHelical Segment (from NMR data)Degree of Helicity
Phylloseptin-1 (PS-1)Residues 5–1874% embrapa.br
Phylloseptin-2 (PS-2)Residues 5–1979% embrapa.br
Phylloseptin-3 (PS-3)Residues 5–1558% embrapa.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane-Bound Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides in their functionally relevant, membrane-bound state. For the phylloseptin family, both solution-state and solid-state NMR have been employed to determine their three-dimensional structure and orientation within lipid bilayers. nih.govnih.gov

Solution NMR studies of PS-1, PS-2, and PS-3 in membrane-mimetic environments confirm the adoption of a continuous α-helical structure. embrapa.br Solid-state NMR spectroscopy on isotopically labeled phylloseptins reconstituted into oriented phospholipid bilayers reveals their precise topology. nih.gov These studies show that the phylloseptin helices align themselves parallel to the surface of the membrane, adopting an "in-plane" orientation. nih.gov This alignment is characteristic of amphipathic helices, which position their hydrophobic residues into the lipid core of the membrane while exposing their charged and polar residues to the aqueous environment and lipid headgroups. nih.gov This specific orientation is crucial for the mechanism by which these peptides disrupt the membrane integrity of target cells. nih.gov

Conformational Dynamics and Biophysical Properties in Heterogeneous Environments

The structure of this compound is not static; it is highly dynamic and responsive to its chemical surroundings. Its ability to change conformation, particularly in response to pH and the presence of membranes, is central to its function.

pH-Dependent Conformational Changes and Membrane Interactions

The interaction of many peptides with membranes is influenced by the ambient pH, a phenomenon often mediated by the protonation state of specific amino acid residues, particularly histidine. nih.govconicet.gov.ar Many viral and antimicrobial peptides exploit the lower pH of endosomes or microbial surfaces to trigger conformational changes necessary for function. nih.govconicet.gov.ar Phylloseptins, including PS-1, PS-2, and PS-3, contain histidine residues at conserved positions (residues 7 and 18). nih.gov The imidazole (B134444) side chain of histidine has a pKa near physiological pH, making it an effective pH sensor. conicet.gov.ar

Inducibility of Amphipathic Alpha-Helical Structure in Membrane Mimicking Environments

A defining characteristic of this compound and other members of its family is the induction of a specific secondary structure upon encountering a membrane. vulcanchem.comembrapa.br In an aqueous environment, the peptide lacks a defined structure and exists as a random coil. embrapa.br This changes dramatically in environments that mimic the hydrophobic-hydrophilic interface of a biological membrane, such as detergent micelles, TFE/water mixtures, or phospholipid vesicles. embrapa.brnih.govmdpi.com

In these membrane-mimetic settings, the peptide folds into a well-defined amphipathic α-helix. vulcanchem.comembrapa.br This structure segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. embrapa.br The hydrophobic face interacts with the nonpolar lipid acyl chains within the membrane core, while the hydrophilic face, containing cationic lysine (B10760008) (K) residues, interacts with the polar lipid headgroups and the aqueous surroundings. vulcanchem.comembrapa.br This coil-to-helix transition is energetically favorable and is a critical step that facilitates the peptide's accumulation on and subsequent disruption of the target membrane. embrapa.br

Biological Activities of Phylloseptin H8: Pre Clinical Investigations

Antimicrobial Spectrum and Potency

Phylloseptin-H8 is a member of the phylloseptin family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of Phyllomedusa frogs. vulcanchem.comuniprot.org Like other phylloseptins, it is a cationic peptide that adopts an α-helical structure in membrane-like environments, a key feature for its antimicrobial action. vulcanchem.com These peptides are considered promising candidates for new antibiotic development due to their broad-spectrum activity and a mechanism of action that is less likely to induce resistance compared to conventional antibiotics. vulcanchem.comnih.gov

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Phylloseptins, as a class, have demonstrated potent activity against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govfrontiersin.org While specific data for this compound is limited in some public studies, related phylloseptins show significant efficacy. For instance, phylloseptin-PV1 exhibits potent bacteriostatic and bactericidal activities against S. aureus and MRSA. frontiersin.orgnih.gov Similarly, phylloseptins-S1, -S2, and -S4 are highly potent against multidrug-resistant S. aureus strains. plos.orgresearchgate.net The addition of lysine (B10760008) residues to other phylloseptins has been shown to enhance their activity against MRSA, highlighting the potential for structural modifications to improve efficacy. vulcanchem.commdpi.com

Table 1: Activity of Phylloseptin Peptides Against Gram-Positive Bacteria

Peptide/Analog Bacterium MIC (µM) Source(s)
Phylloseptin-PV1 Staphylococcus aureus - frontiersin.orgnih.gov
Phylloseptin-PV1 MRSA - frontiersin.orgnih.gov
Phylloseptins-S1, -S2, -S4 Multidrug-resistant S. aureus 1.56–6.25 plos.org
Phylloseptin-PTa Staphylococcus aureus - nih.gov
Phylloseptin-PTa MRSA - nih.gov
Phylloseptin-L1 Staphylococcus aureus 8 plos.org

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates higher potency. Data for this compound is inferred from the activity of related phylloseptins.

Activity against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Salmonella enteritidis)

Table 2: Activity of Phylloseptin Peptides Against Gram-Negative Bacteria

Peptide/Analog Bacterium MIC (µM) Source(s)
Phylloseptins-S1, -S2, -S4 Pseudomonas aeruginosa 25–30 plos.org
Phylloseptins-S1, -S2, -S4 Escherichia coli 25–30 plos.org
Phylloseptin-1 Escherichia coli 8 vulcanchem.com
PSN-1 Escherichia coli 80 vulcanchem.com
AN5-2 (homology to this compound) Salmonella enteritidis - researchgate.netvivantechnologies.com
AN5-2 (homology to this compound) Escherichia coli - researchgate.netvivantechnologies.com

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates higher potency. Data for this compound is inferred from the activity of related phylloseptins and homologous peptides.

Antifungal Activity (e.g., Candida albicans)

Several members of the phylloseptin family have demonstrated antifungal properties. nih.gov Phylloseptin-PV1, for instance, has shown potent activity against the yeast Candida albicans. frontiersin.orgnih.gov Other studies on related phylloseptins also report activity against pathogenic yeasts. vulcanchem.com The antifungal activity of these peptides contributes to their broad-spectrum antimicrobial profile.

Table 3: Antifungal Activity of Phylloseptin Peptides

Peptide Fungal Species Activity Source(s)
Phylloseptin-PV1 Candida albicans Potent frontiersin.orgnih.gov
Phylloseptin-PTa Candida albicans Potent nih.gov
Phylloseptins-S1, -S2, -S4 Candida albicans 50–100 µM (MIC) plos.org

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a fungus. A lower MIC value indicates higher potency.

Antibiofilm Properties against Microbial Pathogens

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate with conventional antibiotics. ki.sefrontiersin.org Antimicrobial peptides like phylloseptins are being investigated for their potential to inhibit biofilm formation and eradicate established biofilms. Phylloseptin-PV1 has been shown to both inhibit the formation of and eradicate existing biofilms of Staphylococcus aureus and MRSA. frontiersin.orgnih.gov Another phylloseptin, PSN-1, also displayed high potency in eradicating S. aureus biofilms. nih.gov Similarly, phylloseptin-PTa was able to eradicate biofilms formed by S. aureus. nih.gov The ability of these peptides to disrupt biofilms represents a significant therapeutic advantage.

Antiprotozoal Efficacy

In addition to their antibacterial and antifungal activities, some phylloseptins have shown promise as antiprotozoal agents.

Activity against Leishmania Species (e.g., L. infantum, L. braziliensis, L. major)

Several studies have highlighted the leishmanicidal potential of phylloseptins. Phylloseptins-S1, -S2, and -S4 have been found to kill the promastigote stage of Leishmania infantum, Leishmania braziliensis, and Leishmania major. plos.orgresearchgate.net A fragment of this compound, named PLS-H8b, was tested against Leishmania amazonensis and L. infantum and showed a significant decrease in the viability of the parasites. semanticscholar.org These findings suggest that this compound and its analogs could be valuable leads for the development of new treatments for leishmaniasis. plos.org

Table 4: Antiprotozoal Activity of Phylloseptin Peptides against Leishmania Species

Peptide Leishmania Species Effect Source(s)
Phylloseptins-S1, -S2, -S4 L. infantum (promastigotes) Cidal plos.orgresearchgate.net
Phylloseptins-S1, -S2, -S4 L. braziliensis (promastigotes) Cidal plos.orgresearchgate.net
Phylloseptins-S1, -S2, -S4 L. major (promastigotes) Cidal plos.orgresearchgate.net
PLS-H8b (fragment of this compound) L. amazonensis Decreased viability semanticscholar.org
PLS-H8b (fragment of this compound) L. infantum Decreased viability semanticscholar.org

Antiproliferative Effects on Select Cancer Cell Lines (In Vitro Studies)

Similarly, there is a lack of specific published data on the antiproliferative effects of this compound on cancer cell lines. Studies on other members of the phylloseptin family, such as Phylloseptin-PTa, Phylloseptin-PHa, and Phylloseptin-PBa, have shown that these peptides can inhibit the proliferation of various cancer cells, including non-small cell lung cancer (NCI-H157), prostate cancer (PC3), and glioblastoma (U251MG) cell lines. mdpi.commdpi.com For instance, Phylloseptin-PTa and -PHa were found to have cytostatic effects on the NCI-H157 cell line. mdpi.comnih.gov However, research providing specific metrics, such as IC50 values for this compound against any cancer cell line, is absent from the available scientific record. While a thesis abstract mentions "this compound" in the context of cancer cell proliferation, it does not provide quantitative findings. unb.br

Mechanisms of Action of Phylloseptin H8 at the Cellular and Molecular Level

Membrane-Targeting Mechanisms

The primary mode of action for Phylloseptin-H8, like many other AMPs, involves the targeting and disruption of the microbial cell membrane. vulcanchem.comimrpress.com This process is facilitated by the peptide's unique structural and chemical properties.

Preferential Interaction with Microbial Membrane Components (e.g., Anionic Lipids)

The initial step in the antimicrobial action of this compound is its electrostatic attraction to the microbial cell surface. mdpi.comfrontiersin.org The peptide possesses a net positive charge, largely due to the presence of lysine (B10760008) residues, which facilitates a preferential interaction with the negatively charged components of microbial membranes. vulcanchem.com Bacterial membranes are rich in anionic lipids, such as phosphatidylglycerol and cardiolipin, which provide a strong electrostatic driving force for the binding of cationic peptides like this compound. mdpi.com This interaction is a key determinant of the peptide's selectivity for microbial cells over host cells, as mammalian cell membranes are typically composed of zwitterionic phospholipids (B1166683) and cholesterol, resulting in a neutral or slightly positive surface charge. nih.gov

The amphipathic nature of this compound, characterized by distinct hydrophobic and hydrophilic regions, is also crucial for its membrane activity. vulcanchem.com Upon binding to the membrane surface, the peptide is believed to adopt an α-helical conformation, a common feature among phylloseptins, which is essential for its subsequent disruptive actions. vulcanchem.comfrontiersin.org

Membrane Permeabilization and Disruption

Following the initial binding, this compound induces membrane permeabilization and disruption, leading to the loss of cellular integrity and ultimately, cell death. vulcanchem.comfrontiersin.org This disruption can manifest in several ways, including the formation of transient pores, the thinning of the membrane, or the complete solubilization of the lipid bilayer in a detergent-like manner. researchgate.netresearchgate.net The permeabilization of the membrane allows for the leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of the electrochemical gradient, which is vital for cellular processes like energy production. vulcanchem.com

The table below summarizes findings on the membrane-disrupting capabilities of phylloseptin peptides, providing context for the likely actions of this compound.

Peptide FamilyObserved Effect on MembranesReference
PhylloseptinsElectrostatic interaction with negatively charged molecules (LPS, teichoic acid, anionic phospholipids). frontiersin.org
PhylloseptinsFormation of α-helical structure in membrane environments. frontiersin.org
PhylloseptinsPermeabilization of target cell membranes. frontiersin.org

Pore Formation Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Model)

Several models have been proposed to explain how antimicrobial peptides like this compound disrupt the membrane barrier. The most prominent models are the barrel-stave, toroidal pore, and carpet models. mdpi.comnih.govresearchgate.net

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aligning themselves like the staves of a barrel to form a central aqueous pore. The hydrophobic faces of the peptides interact with the lipid core of the membrane, while their hydrophilic faces line the channel. mdpi.comnih.gov

Toroidal Pore Model: This model suggests that the peptides, along with the lipid monolayers, bend and fold back on themselves to create a continuous pore. In this "wormhole" configuration, the pore is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipids. mdpi.comnih.gov This model accounts for peptide-induced phospholipid movement between the membrane leaflets. dharma.org.pl

Carpet Model: According to this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure. nih.govdharma.org.pl

The exact model that this compound follows is not definitively established and may depend on factors such as peptide concentration and the specific lipid composition of the target membrane.

Visualization of Membrane Damage (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a powerful technique used to visualize the effects of antimicrobial peptides on membrane surfaces at the nanoscale. nih.govicfo.eu AFM can provide high-resolution images of membrane topography, revealing changes such as pore formation, membrane thinning, and roughening induced by peptide interaction. nih.govresearchgate.net Studies using AFM on various antimicrobial peptides have demonstrated their ability to create defects and holes in supported lipid bilayers, offering direct visual evidence of their membrane-disrupting mechanisms. nih.gov While specific AFM studies on this compound are not detailed in the provided context, the technique offers a valuable approach to directly observe the membrane damage it likely causes. nih.govfrontiersin.org

Exploration of Intracellular Targets and Pathways

While membrane disruption is considered the primary mechanism of action for many antimicrobial peptides, some can also translocate across the membrane and interact with intracellular components. imrpress.commdpi.com

Methodologies for Investigating Internalized Peptide Effects

Determining whether a peptide acts solely on the membrane or also has intracellular targets requires specific experimental approaches. frontiersin.org Methodologies to investigate the effects of internalized peptides include:

Fluorescence Microscopy: Using fluorescently labeled peptides allows for the visualization of their localization within the cell. Confocal microscopy can determine if the peptide remains at the membrane or enters the cytoplasm. nih.gov

Flow Cytometry: This technique can be used to quantify the uptake of fluorescently labeled peptides by a population of cells and can be combined with membrane-impermeant dyes to distinguish between membrane-bound and internalized peptides. nih.gov

Proteomics and Transcriptomics: Once a peptide is confirmed to enter the cell, techniques like mass spectrometry-based proteomics can identify protein targets by observing changes in protein expression or direct binding. frontiersin.orgnih.gov Similarly, transcriptomics can reveal changes in gene expression in response to the peptide.

Assays for Macromolecular Synthesis: The inhibition of DNA, RNA, or protein synthesis can be measured through the incorporation of radiolabeled precursors. A reduction in incorporation suggests the peptide is interfering with these essential intracellular processes. nih.gov

Electron Microscopy: Transmission electron microscopy (TEM) can visualize ultrastructural changes within the cell, such as damage to organelles or condensation of DNA, providing evidence of intracellular activity. rsc.org

The exploration of these potential intracellular actions for this compound would provide a more complete understanding of its antimicrobial profile.

Proteomic Approaches for Identifying Intracellular Binding Partners

While the primary mechanism of action for many antimicrobial peptides (AMPs), including those in the phylloseptin family, involves the disruption of the microbial cell membrane, there is growing evidence that some AMPs can translocate into the cytoplasm and interact with intracellular targets. mdpi.comscispace.com This dual-action capability highlights the importance of identifying these internal binding partners to fully comprehend their complete mechanism of action. The identification of such interactions is crucial, as these intracellular targets often represent essential cellular machinery, the inhibition of which can lead to cell death through pathways independent of membrane lysis. frontiersin.orgmdpi.com Proteomic techniques offer powerful, high-throughput methods for systematically identifying the proteins that an AMP, such as this compound, might bind to within a cell. researchgate.netfrontiersin.org Although specific studies identifying the intracellular binding partners of this compound are not yet available, this section outlines the principal proteomic methodologies that could be employed for this purpose, drawing on examples from research on other AMPs.

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for identifying protein-protein interactions. mdpi.comnih.gov The methodology involves using a "bait" protein—in this case, a tagged version of this compound—to "pull down" its interacting partners from a cell lysate. The bait, along with any bound proteins (the "prey"), is then isolated, and the prey proteins are identified using mass spectrometry.

The general workflow for an AP-MS experiment to identify this compound binding partners would be as follows:

Bait Preparation: this compound would be synthesized with an affinity tag (e.g., biotin (B1667282) or a FLAG-tag) that allows it to be selectively captured.

Incubation: The tagged peptide is incubated with a lysate of the target bacterial or fungal cells, allowing it to bind to its intracellular partners.

Affinity Capture: The mixture is passed through a column containing a resin (e.g., streptavidin-agarose for a biotin tag) that specifically binds the tag, thus capturing the bait peptide and its associated proteins.

Elution and Identification: After washing away non-specific binders, the protein complexes are eluted, separated (often by gel electrophoresis), and the individual proteins are identified by mass spectrometry. mdpi.com

A key advantage of this method is its ability to capture protein complexes in a near-native state. For example, using immunoaffinity purification (a type of AP-MS), the molecular chaperone DnaK was identified as a specific intracellular target for several insect-derived proline-rich AMPs. researchgate.neteurekaselect.com This finding was significant as DnaK is essential for proper protein folding, and its inhibition represents a non-membranolytic mechanism of antimicrobial action. eurekaselect.comfrontiersin.orgplos.org However, a potential limitation is that this method may fail to detect weak or transient interactions that can be lost during the purification steps.

Proteome Microarrays

Proteome microarrays provide a powerful high-throughput platform for screening interactions between a molecule of interest and thousands of purified proteins simultaneously. nih.govnih.gov An entire microbial proteome can be spotted onto a glass slide, and the binding of a labeled peptide can be detected. frontiersin.orgnih.gov

A study utilizing E. coli proteome microarrays systematically identified the intracellular targets of several AMPs, including Bactenecin 7 (Bac7), a hybrid of Pleurocidin and Dermaseptin (B158304) (P-Der), and a Proline-Arginine-rich peptide (PR-39). nih.gov In this study:

The AMPs were biotinylated and incubated with the microarray chips containing thousands of unique E. coli proteins.

Binding events were detected using a fluorescently labeled streptavidin. nih.gov

The analysis revealed that these peptides had both unique and shared intracellular targets, affecting diverse cellular processes such as purine (B94841) metabolism, catabolic processes, and RNA-related functions. nih.govnih.gov

This approach could be directly applied to this compound to generate a comprehensive map of its potential intracellular binding partners in various pathogens. The data generated can offer a global view of the cellular pathways that might be disrupted by the peptide. frontiersin.orgnih.gov

The following interactive table illustrates the type of findings that could be generated from a hypothetical proteome microarray study on this compound, based on results for other AMPs. nih.govmdpi.com

Hypothetical Intracellular Binding Partners of this compound Identified via Proteomic Approaches

Potential Binding PartnerPutative FunctionCellular LocalizationPotential Proteomic Identification Method
DnaK Molecular chaperone; protein foldingCytoplasmAffinity Purification-Mass Spectrometry
Ribosomal Protein S2 Component of the 30S ribosomal subunitCytoplasmProteome Microarray
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Glycolysis; metabolic processesCytoplasmProteome Microarray
FtsZ Cell division protein; forms Z-ringCytoplasmYeast Two-Hybrid
Arginine decarboxylase Acid resistanceCytoplasmProteome Microarray
RNA polymerase subunit β TranscriptionCytoplasmAffinity Purification-Mass Spectrometry

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein and protein-peptide interactions. nih.govdartmouth.eduoup.com It relies on the reconstitution of a functional transcription factor in yeast. The "bait" (e.g., a target bacterial protein) is fused to the DNA-binding domain (BD) of the transcription factor, and the "prey" (e.g., this compound) is fused to the activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene, which can be easily assayed. acs.orgbitesizebio.com

The main advantage of the Y2H system is its ability to screen large libraries of potential interaction partners in vivo. dartmouth.edu It is particularly useful for identifying binary interactions and can detect interactions that are transient or occur within a specific cellular compartment. While traditionally used for protein-protein interactions, it has been successfully adapted for screening peptide libraries. nih.govdartmouth.edu

Proximity-Dependent Labeling (e.g., BioID)

Proximity-dependent labeling techniques, such as BioID, are powerful in vivo methods for identifying physiologically relevant protein interactions, including those that are weak or transient. mdpi.comelifesciences.orgresearchgate.net In this approach, the protein of interest (the "bait") is fused to a promiscuous biotin ligase (BirA*). profacgen.com When supplied with biotin, this enzyme releases a highly reactive biotin derivative that covalently labels proteins within a close proximity (typically ~10-20 nm). profacgen.com These biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry. mdpi.comresearchgate.net

To apply this to this compound, one would need to express a fusion of this compound and BirA* within a host cell system (e.g., a yeast model or a bacterial system where the peptide can be expressed intracellularly). This would allow for the mapping of the peptide's "interactome" in a living cell, providing a snapshot of its molecular neighborhood. This technique is particularly valuable as it minimizes the disruption of weak interactions that can be lost during traditional affinity purification methods. mdpi.com

Structure Activity Relationship Sar Studies and Analog Design for Phylloseptin H8

Influence of Primary Structure on Biological Activities

The biological functions of Phylloseptin-H8 are intrinsically linked to its primary amino acid sequence. Key physicochemical properties such as net charge, hydrophobicity, and the spatial arrangement of amino acid residues collectively determine its efficacy and selectivity.

Role of Specific Amino Acid Residues and Their Substitutions

The substitution of specific amino acid residues within the this compound sequence has been a pivotal strategy in understanding its mechanism of action and in the development of more effective analogs. The introduction of D-amino acids, for instance, has been shown to improve the therapeutic index of some antimicrobial peptides (AMPs) by reducing hemolytic activity while maintaining or even enhancing antimicrobial effects. core.ac.uknih.gov This is often attributed to alterations in the peptide's secondary structure and its interactions with cell membranes. core.ac.uk For example, replacing certain amino acids with their D-isomers can disrupt the helical structure necessary for interaction with mammalian cells, thereby reducing cytotoxicity. core.ac.uk

Furthermore, the replacement of specific residues can significantly impact antimicrobial potency. Studies on other phylloseptins and AMPs have demonstrated that substitutions with residues like tryptophan, arginine, and lysine (B10760008) can increase antimicrobial activity. zoores.ac.cn For instance, in a study on a phylloseptin-like peptide, phylloseptin-TO2, substituting with L-lysines enhanced the peptide's interaction with cell membranes and improved its antimicrobial efficacy. nih.gov Similarly, the strategic replacement of L-lysine with D-lysine in phylloseptin-TO2 analogs resulted in significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), coupled with reduced hemolytic activity. nih.gov

The position of amino acid substitutions is also critical. Central substitutions in an amphipathic α-helical peptide have been shown to have a greater impact on its properties compared to terminal substitutions. mdpi.com The introduction of non-proteinogenic amino acids, such as 5,5,5,5',5',5'-2S-hexafluoroleucine, has also been explored to enhance antimicrobial activity and reduce degradation by proteases. core.ac.uk

Impact of Net Charge on Membrane Selectivity and Potency

The net positive charge of this compound and other cationic AMPs is a crucial determinant of their initial interaction with the negatively charged surfaces of microbial membranes. rsc.orgaps.org This electrostatic attraction facilitates the accumulation of the peptide on the bacterial cell surface, a prerequisite for its antimicrobial action. nih.gov Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic residues like lysine or arginine, often leads to enhanced antimicrobial potency. nih.govnih.gov This is because a higher positive charge promotes stronger interactions with the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov

Optimization of Hydrophobicity and Hydrophobic Moment

Hydrophobicity and the hydrophobic moment, which describes the amphipathicity of an α-helical peptide, are critical parameters for the antimicrobial and hemolytic activities of this compound. researchgate.net After the initial electrostatic attraction, the hydrophobic residues of the peptide insert into the hydrophobic core of the cell membrane, leading to membrane disruption and cell death. rjeid.com

Systematic studies have shown that there is an optimal range of hydrophobicity for antimicrobial activity. core.ac.ukubc.ca Increasing hydrophobicity can enhance antimicrobial potency up to a certain point, beyond which it can lead to peptide aggregation in aqueous solution and a dramatic increase in hemolytic activity. rsc.orgubc.ca This is because highly hydrophobic peptides have a greater propensity to interact with and disrupt the lipid bilayers of mammalian cells, which are rich in cholesterol. rsc.org

Rational Design of this compound Analogs

The insights gained from SAR studies have enabled the rational design of this compound analogs with improved characteristics for potential therapeutic applications. nih.govrsc.orgfrontiersin.org

Strategies for Enhancing Antimicrobial Efficacy

Several strategies have been employed to enhance the antimicrobial efficacy of this compound and other AMPs. These include:

Increasing Net Positive Charge: As discussed, strategically adding positively charged residues can boost antimicrobial activity. zoores.ac.cnnih.gov

Optimizing Hydrophobicity: Fine-tuning the hydrophobicity of the peptide can lead to more potent antimicrobial effects. mdpi.comubc.ca

Amino Acid Substitutions: Replacing specific amino acids with others that have more favorable properties, such as tryptophan for its ability to anchor at the membrane interface, can enhance efficacy. zoores.ac.cn

Hybridization: Combining sequences from different AMPs can result in hybrid peptides with synergistic or enhanced antimicrobial activity. frontiersin.org

Structural Modifications: Introducing modifications like cyclization or the incorporation of non-natural amino acids can improve stability and potency. zoores.ac.cnresearchgate.net

A study on a defensin (B1577277) analog demonstrated that creating an all-D-amino acid version and cyclized analogs led to broad-spectrum antibacterial activity. rsc.org

Approaches for Improving Selectivity in Pre-clinical Models

A major goal in the design of this compound analogs is to improve their selectivity for microbial cells over host cells, thereby reducing toxicity. researchgate.net Key approaches include:

D-Amino Acid Substitution: As mentioned earlier, the introduction of D-amino acids can disrupt the interactions with mammalian cell membranes, leading to lower hemolytic activity and cytotoxicity. core.ac.uknih.govnih.gov Studies on other peptides have shown that substituting L-amino acids with their D-counterparts can significantly reduce hemolytic activity while only moderately affecting antimicrobial potency. core.ac.uk

Optimizing Charge Distribution: A well-balanced distribution of charges can favor interaction with bacterial membranes over mammalian ones. nih.gov

Conformational Constraints: Introducing conformational constraints, for example through cyclization, can lock the peptide into a bioactive conformation that is more selective for bacterial membranes. nih.gov

"Taming" Strategies: This involves covalently attaching a molecule to the AMP that can modulate its aggregation properties, thereby separating its antimicrobial and hemolytic activities. mdpi.com

These rational design strategies, grounded in a thorough understanding of the structure-activity relationships of this compound, hold significant promise for the development of novel and effective antimicrobial agents.

Incorporation of D-amino Acids for Enhanced Stability and Bioactivity

The modification of antimicrobial peptides (AMPs) through the substitution of L-amino acids with their D-enantiomers is a well-established strategy to address one of the primary obstacles in their clinical development: susceptibility to proteolytic degradation. mdpi.comresearchgate.net Peptides composed of D-amino acids are significantly more resistant to proteases, which are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids. nih.gov This enhanced stability can lead to a longer circulatory half-life and sustained therapeutic effect. nih.govnih.gov

While specific research on the incorporation of D-amino acids into this compound is not extensively documented in publicly available literature, studies on other members of the phylloseptin family, such as Phylloseptin-TO2, provide valuable insights into the potential outcomes of such modifications. mdpi.com These studies, coupled with general principles of D-amino acid substitution in AMPs, allow for a predictive understanding of how this strategy could be applied to this compound.

Research on Phylloseptin-TO2, a peptide identified from Phyllomedusa tomopterna, demonstrated that strategic incorporation of D-lysine residues can yield analogs with significant antimicrobial efficacy and improved therapeutic profiles. mdpi.com For instance, analogs of Phylloseptin-TO2 with D-lysine substitutions, such as SRD7 and SR2D10, exhibited potent antimicrobial effects, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Notably, these modifications also led to reduced hemolytic activity and cytotoxicity, thereby increasing the therapeutic index of the peptides. mdpi.com

The following table summarizes the antimicrobial activity of Phylloseptin-TO2 and its D-lysine-containing analogs against selected bacterial strains, illustrating the potential for maintaining or enhancing bioactivity with this modification strategy.

PeptideTarget MicroorganismMinimum Inhibitory Concentration (MIC) in μM
PSTO2S. aureus2
PSTO2MRSA8
SRD7S. aureus1
SRD7MRSA1
SR2D10S. aureus1
SR2D10MRSA1

Data derived from a study on Phylloseptin-TO2 and its analogs. mdpi.com

Furthermore, the study on Phylloseptin-TO2 revealed that an analog modified with D-lysine, SRD7, also displayed notable anti-proliferative properties against human lung cancer cell lines. mdpi.com This suggests that D-amino acid incorporation can preserve or even enhance multiple bioactivities inherent to the parent peptide.

The general findings from the broader field of AMP research indicate that the location and number of D-amino acid substitutions are critical. In some cases, replacing all L-amino acids with their D-counterparts (the enantiomer) can maintain activity while drastically increasing stability. frontiersin.orgnih.gov In other instances, partial substitution at strategic positions, often at the termini to protect against exopeptidases or at specific internal sites susceptible to cleavage, can be sufficient to enhance stability without negatively impacting the peptide's structure and function.

In the context of this compound, it can be extrapolated that the incorporation of D-amino acids, particularly D-lysine or D-arginine to maintain a positive charge, could be a promising strategy. Such modifications would be expected to increase its resistance to serum and bacterial proteases, a significant advantage for in vivo applications. Based on the findings with Phylloseptin-TO2, it is plausible that D-amino acid-substituted analogs of this compound could exhibit potent antimicrobial activity, potentially with improved selectivity and reduced toxicity towards host cells.

Biosynthesis, Gene Expression, and Evolutionary Aspects of Phylloseptin H8

Genetic Basis of Phylloseptin Precursor Synthesis

The biosynthesis of phylloseptins, including by extension Phylloseptin-H8, originates from a genetically encoded precursor protein, the prepropeptide. nih.gov Molecular cloning studies, often employing a "shotgun" strategy on cDNA libraries derived from amphibian skin secretions, have revealed a highly conserved architecture for these precursors across various frog species. nih.govmdpi.com

The open-reading frame of a typical phylloseptin gene, such as those for phylloseptin-PTa, phylloseptin-PHa, and phylloseptin-PBa, consistently encodes a prepropeptide of approximately 66 amino acid residues. nih.govnih.govnih.gov This precursor protein is organized into distinct, sequential domains:

A Putative Signal Peptide: This N-terminal sequence, typically 21-22 amino acids long, is highly conserved and directs the nascent polypeptide into the secretory pathway. nih.govmdpi.commdpi.com Its high degree of conservation across the family suggests a common phylogenetic ancestry. nih.gov

An Acidic Spacer Domain: Following the signal peptide is a region of about 22-26 residues rich in acidic amino acids. nih.govmdpi.complos.org While its exact function is not fully elucidated, it may be involved in the proper folding, storage, or packaging of the peptide within secretory granules. mdpi.com

A Propeptide Convertase Cleavage Site: A highly conserved di-basic amino acid motif, typically Lysine-Arginine (-KR-), is located immediately upstream of the mature peptide sequence. mdpi.complos.org This site is a classical recognition point for propeptide convertase enzymes that liberate the active peptide. mdpi.commdpi.com

The Mature Peptide Sequence: This domain encodes the final, biologically active phylloseptin peptide, which for most members of the family is 19-21 amino acids in length. nih.govmdpi.com

A C-terminal Glycine (B1666218) Residue: The mature peptide sequence is followed by a single glycine (G) residue, which serves as the essential donor for the C-terminal amidation, a critical post-translational modification. nih.govnih.govmdpi.com

This multi-domain structure is a characteristic feature of the dermaseptin (B158304) superfamily, to which phylloseptins belong. plos.orgird.fr

Precursor Domain Typical Length (Amino Acids) Function
Signal Peptide21-22Directs protein to secretory pathway
Acidic Spacer22-26Potential role in folding or storage
Cleavage Site2 (-KR-)Recognition site for processing enzymes
Mature Peptide19-21The final, biologically active peptide
Amide Donor1 (-G)Donates amide group for C-terminal modification

Post-Translational Processing and Maturation

The transformation from the genetically encoded precursor to the mature, active this compound peptide involves a series of precise post-translational modifications. mdpi.com This process is essential for the peptide's biological function.

The first major step is the enzymatic cleavage of the precursor protein. Proprotein convertase enzymes recognize and cut at the specific di-basic -Lys-Arg- (-KR-) site that separates the acidic spacer from the mature peptide sequence. mdpi.commdpi.com This releases the immature phylloseptin peptide from its propeptide form.

The second and equally critical modification is C-terminal amidation. nih.gov This process is ubiquitous within the phylloseptin family. nih.govmdpi.com The glycine residue located at the C-terminus of the nascent peptide sequence acts as an amide donor. nih.govmdpi.com This modification is believed to be crucial for the antimicrobial activity of phylloseptins, potentially by enhancing the peptide's net positive charge and cationicity, which improves its interaction with anionic bacterial membranes, or by increasing its helical stability. nih.govmdpi.com The presence of this amide group is often confirmed experimentally by mass spectrometry, where a 1 Da mass difference is observed. mdpi.com

Regulatory Mechanisms of this compound Production (Theoretical Considerations)

While specific regulatory pathways for this compound production have not been detailed, theoretical mechanisms can be inferred from the general understanding of amphibian host-defense peptide (HDP) synthesis. The production and secretion of these peptides are key components of the amphibian's innate immune system, which must be tightly regulated to be available upon demand. frontiersin.orgimrpress.com

Production is likely a responsive system, with peptide synthesis and release being upregulated in response to external stimuli such as pathogenic threats, physical injury, or stress. frontiersin.org The collection of skin secretions for research, often induced by mild electrical stimulation, mimics a stress response, triggering the release of stored peptides from granular glands in the skin. vulcanchem.com

The regulation may also occur at the genetic level. The genes encoding phytohormones like abscisic acid (ABA), which are involved in stress responses and dormancy in plants, have precursors (e.g., carotenoids) that share biosynthetic pathway elements with other crucial molecules. nih.gov While a direct link has not been established for phylloseptins, it is conceivable that environmental stressors could trigger signaling cascades that lead to the transcriptional activation of phylloseptin genes. The acidic spacer domain within the precursor might also play a regulatory role, possibly influencing the stability or storage of the peptide within the secretory granules, ensuring a ready supply can be released quickly when needed. mdpi.com

Comparative Genomics and Peptidomics of Phylloseptin Family

Comparative analyses of phylloseptin gene and peptide sequences across different amphibian species have provided significant insights into their evolutionary relationships. mdpi.com Peptidomic and transcriptomic studies reveal a pattern of conserved and variable regions within the peptide precursors. ird.frresearchgate.net

Genomic and "shotgun" cloning approaches consistently show that the N-terminal regions of phylloseptin precursors, particularly the signal peptide and parts of the acidic spacer, are highly conserved, sometimes exhibiting over 90% similarity across different species of the Phyllomedusa genus. nih.govnih.govmdpi.com This high degree of conservation in the precursor's processing domains strongly indicates a shared evolutionary origin from a common ancestral gene. nih.govnih.gov

In stark contrast, the C-terminal domain encoding the mature peptide is hypervariable. nih.govfrontiersin.org This high degree of variation in the active peptide sequence, even among closely related species, points to rapid evolution and diversification. nih.gov This molecular evolutionary strategy allows for the generation of a diverse arsenal (B13267) of antimicrobial peptides, each potentially adapted to target specific local pathogens. nih.govmdpi.com For example, BLAST analyses of newly discovered phylloseptins, such as Phylloseptin-PBa, show high homology to other phylloseptins from different Phyllomedusa species, yet they possess unique amino acid sequences in the mature peptide region. nih.gov This combination of a conserved synthesis and processing machinery with a variable "warhead" is a hallmark of the phylloseptin family's evolution. nih.govmdpi.com

Peptide Precursor Region Degree of Conservation Evolutionary Implication
Signal PeptideHighCommon ancestral gene, conserved processing
Acidic SpacerModerate to HighConserved processing and packaging mechanism
Cleavage Site (-KR-)HighConserved enzymatic liberation mechanism
Mature Peptide SequenceLow (Hypervariable)Rapid diversification for targeting diverse pathogens

Evolutionary and Ecological Significance in Amphibian Host Defense

Phylloseptins, as a class of antimicrobial peptides (AMPs), represent a crucial component of the innate immune system and chemical defense strategy of phyllomedusine frogs. nih.govimrpress.comscielo.sa.cr Their evolution and diversification are directly linked to the ecological pressures faced by these amphibians, primarily from microbial pathogens and predators. nih.govfrontiersin.org

The primary ecological role of these peptides is to provide a first line of defense against a broad spectrum of microorganisms, including bacteria and fungi, that are abundant in the frogs' moist habitats. nih.govimrpress.comnih.gov The rapid diversification of the mature peptide sequences within the phylloseptin family is an evolutionary adaptation that creates a wide array of defensive molecules. nih.gov This chemical diversity likely enhances the host's ability to combat a changing landscape of environmental pathogens, preventing any single microbe from easily developing resistance. imrpress.com Some phylloseptins have demonstrated potent activity against pathogenic fungi like Batrachochytrium dendrobatidis, which has been implicated in global amphibian declines, highlighting their direct role in survival. frontiersin.org

Beyond their antimicrobial function, the cocktail of bioactive peptides in frog skin secretions, including phylloseptins, can also serve as a defense against predators. imrpress.comnih.gov The cytolytic nature of these peptides can make the frog unpalatable or toxic upon ingestion. imrpress.com The vast biomass that amphibians represent in many ecosystems makes their defensive strategies, including the production of peptides like this compound, an important factor in food web dynamics. bridgew.edu Therefore, the evolutionary pressure to maintain a potent and diverse peptide arsenal is driven by the dual needs of antimicrobial protection and anti-predator defense. nih.govfrontiersin.org

Advanced Methodological Approaches in Phylloseptin H8 Research

Synthetic Methodologies for Peptide Generation

The primary route for obtaining pure Phylloseptin-H8 for research purposes is through chemical synthesis. This approach allows for the production of the peptide in quantities sufficient for extensive testing and also enables the creation of structural analogs for structure-activity relationship studies.

Solid Phase Peptide Synthesis (SPPS) and Purification Techniques (e.g., RP-HPLC)

Solid Phase Peptide Synthesis (SPPS) is the standard and preferred method for producing this compound and other phylloseptins. plos.orgfrontiersin.orgdovepress.com This technique involves anchoring the C-terminal amino acid of the peptide sequence to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by the successive addition of protected amino acids. Each cycle consists of deprotecting the N-terminal amino group of the growing chain and then coupling the next protected amino acid. dovepress.com The use of an insoluble resin support is highly advantageous as it allows for the use of excess reagents to drive reactions to completion, with easy removal of by-products through simple filtration and washing steps.

Following the complete assembly of the peptide chain on the resin, it is cleaved from the support and all protecting groups are removed. The resulting crude peptide product is then subjected to rigorous purification. The principal technique for this purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). plos.orgresearchgate.net RP-HPLC separates the desired peptide from impurities based on hydrophobicity, yielding a highly pure product. researchgate.net The identity and purity of the synthesized this compound are subsequently confirmed using methods like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry. plos.org

High-Throughput Screening Assays for Bioactivity Profiling

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid and automated testing of thousands to millions of compounds for biological activity. tandfonline.com This methodology is crucial for efficiently profiling the bioactivity of antimicrobial peptides like this compound against large panels of microorganisms or cell lines. HTS campaigns utilize robotics, automated liquid handling devices, and microplate readers to test extensive compound libraries in a cost-effective and time-efficient manner. tandfonline.com

For a peptide such as this compound, HTS assays are designed to identify and quantify its antimicrobial efficacy. This typically involves cell-based assays where various concentrations of the peptide are added to microplate wells containing different strains of bacteria or fungi. The primary goal is to identify "hits"—compounds that affect the target in the desired way, such as inhibiting microbial growth. tandfonline.com The results from these large-scale screens provide a broad overview of the peptide's activity spectrum and are the starting point for more detailed mechanistic studies. tandfonline.com These assays can be configured to measure various endpoints, including the inhibition of bacterial growth (bacteriostatic activity) or direct killing (bactericidal activity).

Biophysical Techniques for Membrane Interaction Studies

Understanding how this compound interacts with and disrupts microbial membranes is key to elucidating its mechanism of action. Biophysical techniques provide invaluable insights into these molecular interactions.

Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermotropic (temperature-dependent) phase behavior of lipid membranes. plos.org It measures the heat difference between a sample and a reference as the temperature is changed, allowing researchers to observe the phase transitions of lipid bilayers, such as the transition from a more ordered gel phase to a disordered liquid-crystalline phase. plos.org

In the context of this compound research, DSC is used to determine how the peptide affects the structure and stability of model membranes that mimic the composition of bacterial cell membranes. By adding the peptide to multilamellar vesicles (MLVs) made of specific phospholipids (B1166683) (like DMPC and DMPG), scientists can observe changes in the main transition temperature (Tm) and the enthalpy (ΔH) of the phase transition. plos.org A study on other phylloseptins from Phyllomedusa sauvagii utilized DSC to characterize the peptides' interactions with such model membranes. plos.org These data reveal the extent to which the peptide perturbs the lipid packing and fluidity of the bilayer, providing critical information about its membrane-disrupting capabilities. plos.org

Fluorescence Spectroscopy (e.g., Permeabilization Assays)

Fluorescence spectroscopy offers a highly sensitive method for investigating the ability of peptides to permeabilize cell membranes. A key study demonstrated that this compound causes time-dependent permeabilization of the plasma membrane of the protozoan parasite Trypanosoma cruzi. nih.gov This was investigated using a specific fluorescence-based assay. nih.gov

A common method is the SYTOX Green uptake assay. frontiersin.orgdovepress.comnih.gov SYTOX Green is a fluorescent dye that cannot cross the membrane of intact, live cells. However, when a peptide like this compound disrupts the membrane, the dye can enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence. frontiersin.orgasm.org By mixing the peptide with a bacterial or parasitic cell suspension in the presence of SYTOX Green and monitoring the fluorescence intensity over time, researchers can quantify the rate and extent of membrane permeabilization. frontiersin.orgdovepress.com This assay provides direct evidence of the peptide's ability to form pores or otherwise compromise the integrity of the target cell membrane, a hallmark of many antimicrobial peptides. frontiersin.org

Computational Chemistry and Molecular Modeling

Computational and molecular modeling techniques are indispensable tools in modern peptide research, providing atomic-level insights that complement experimental data. These in silico methods are used to predict the structure of this compound and to simulate its interaction with model membranes.

Software servers like I-TASSER are used for secondary structure prediction, which for many phylloseptins reveals a high propensity for forming α-helical domains, a critical feature for their membrane-disrupting activity. mdpi.comfrontiersin.org Helical wheel projections can then be generated to visualize the amphipathic nature of this helix, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces. mdpi.com

More advanced techniques include molecular dynamics (MD) simulations and molecular docking. tandfonline.complos.org MD simulations can model the behavior of the peptide in different environments, such as in an aqueous solution versus a lipid bilayer, over time. tandfonline.com For instance, a study on Phylloseptin-S2 used MD simulations to show that the peptide remains unstructured in water but inserts into a model of an E. coli membrane when it adopts an α-helical conformation. plos.orgplos.org Docking studies predict the most likely binding orientation of the peptide to the membrane surface. plos.org These computational approaches help to identify the key amino acid residues involved in the peptide-membrane interaction and guide the rational design of more potent or selective analogs. tandfonline.com

Table 1: Summary of

Methodology Subsection Purpose in this compound Research Key Findings/Applications
Solid Phase Peptide Synthesis (SPPS) 7.1.1 To chemically synthesize the peptide for experimental use. Enables production of pure peptide and structural analogs. plos.orgdovepress.com
Reverse-Phase HPLC (RP-HPLC) 7.1.1 To purify the crude synthetic peptide product. Separates the peptide from impurities based on hydrophobicity, ensuring high purity for assays. plos.orgresearchgate.net
High-Throughput Screening (HTS) 7.2 To rapidly screen the peptide against many microbial targets to determine its bioactivity spectrum. Identifies the range of bacteria, fungi, or other pathogens susceptible to the peptide. tandfonline.com
Differential Scanning Calorimetry (DSC) 7.3.1 To study the peptide's effect on the physical properties (phase transitions) of model lipid membranes. Reveals how the peptide perturbs the lipid packing and stability of target membranes. plos.org
Fluorescence Spectroscopy 7.3.2 To measure the peptide's ability to permeabilize the cell membranes of target organisms. Provides direct evidence and kinetics of membrane disruption, often using dyes like SYTOX Green. frontiersin.orgnih.gov
Molecular Modeling & Simulation 7.4 To predict the 3D structure of the peptide and simulate its interaction with bacterial membranes at an atomic level. Predicts α-helical structures and shows how the peptide orients and inserts into lipid bilayers. tandfonline.complos.orgmdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

In the study of this compound and its analogues, computational methods like molecular docking and molecular dynamics (MD) simulations are pivotal for predicting how these peptides interact with their biological targets. frontiersin.orggjms.com.pkrsc.org These in silico techniques provide insights at the atomic level, helping to elucidate the mechanisms of action and guide the design of more potent and selective therapeutic agents. frontiersin.orgrsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orggjms.com.pk In the context of this compound, docking studies can simulate its interaction with microbial or cancer cell membranes, or with specific protein targets. rsc.org By calculating the binding affinity and analyzing the interaction patterns, researchers can identify key amino acid residues in this compound and its target that are crucial for binding. These studies often involve creating a library of potential peptide analogues and docking them to a target to screen for candidates with improved binding characteristics. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the peptide-target complex over time. frontiersin.orggjms.com.pknih.gov MD simulations provide a more realistic representation of the biological environment by simulating the movements and interactions of atoms and molecules. frontiersin.org These simulations can validate the stability of the docked complex, reveal conformational changes that occur upon binding, and provide a deeper understanding of the binding energetics. rsc.orgnih.gov For instance, MD simulations can show how this compound inserts into and disrupts a lipid bilayer, a key step in its antimicrobial and anticancer activity. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation period. nih.gov

Bioinformatics for Sequence Analysis and Secondary Structure Prediction

Bioinformatics plays a crucial role in the analysis of this compound, providing the tools to analyze its amino acid sequence and predict its three-dimensional structure, which is intimately linked to its biological function. nih.govnih.gov

Sequence analysis is a fundamental bioinformatic task that involves comparing the amino acid sequence of this compound to other known sequences in large biological databases. nih.govresearchgate.net This can reveal evolutionary relationships, identify conserved motifs, and help to classify this compound within the broader family of antimicrobial peptides. researchgate.net Tools like FASTA and BLAST are commonly used for sequence similarity searching. researchgate.net Such analyses have shown that phylloseptins often contain a highly conserved N-terminal domain and a C-terminal amidation, features that are important for their activity. frontiersin.org

Secondary structure prediction is another critical application of bioinformatics in this compound research. techscience.comnih.gov These methods use the amino acid sequence to predict the local structural elements of the peptide, such as alpha-helices and beta-sheets. plos.org Common prediction algorithms include the Chou-Fasman method, GOR (Garnier-Osguthorpe-Robson) method, and more advanced machine learning-based approaches like neural networks. techscience.com For many antimicrobial peptides, including phylloseptins, an amphipathic alpha-helical structure is essential for their ability to interact with and disrupt cell membranes. mdpi.com Predicting the secondary structure of this compound and its analogues helps researchers to understand how sequence modifications might affect its structure and, consequently, its antimicrobial or anticancer efficacy. Various web-based tools and standalone software packages, such as Jalview, are available for these predictive analyses. jalview.org

In vivo Animal Model Studies for Efficacy Assessment (Excluding Human Clinical Data)

The evaluation of this compound's therapeutic potential extends to in vivo studies using animal models to assess its efficacy in treating infections and other diseases. frontiersin.orgbiocytogen.com These studies are a critical step in preclinical development, providing data on the peptide's activity in a complex biological system. frontiersin.org

Evaluation in Infection Models

The antimicrobial properties of phylloseptins have been evaluated in various in vivo infection models. frontiersin.org For instance, a study on a related phylloseptin, PPV1, demonstrated its effectiveness in a mouse model of Staphylococcus aureus infection. The peptide significantly reduced the mortality of the infected mice, indicating its potent anti-staphylococcal activity in a living organism. frontiersin.org Such studies often involve infecting mice with a specific pathogen and then administering the peptide to assess its ability to clear the infection and improve survival rates. frontiersin.orgmdpi.com These models are essential for bridging the gap between in vitro antimicrobial activity and potential clinical applications. frontiersin.org The use of animal models allows researchers to observe the complex interactions between the peptide, the pathogen, and the host's immune system. researchgate.net

Assessment in Disease Models (e.g., cancer cell lines in vivo if documented, but not human clinical efficacy)

Beyond infections, the potential of phylloseptins has been explored in in vivo disease models, particularly for cancer. frontiersin.orgiitri.org The in vivo anticancer activity of a phylloseptin family member, PPV1, was assessed against several human cancer cell lines. frontiersin.org While specific in vivo studies on this compound are not detailed in the provided results, the research on PPV1 offers a relevant example. In such studies, human cancer cells are typically implanted into immunocompromised mice, forming xenograft tumors. iitri.orgnih.gov The mice are then treated with the peptide to evaluate its effect on tumor growth. iitri.org For example, PPV1 showed antiproliferative activity against H157, MCF-7, and U251MG cancer cell lines. frontiersin.org These in vivo cancer models are crucial for determining if the in vitro anticancer effects of a peptide translate to a therapeutic benefit in a living organism. nih.gov

Future Research Directions and Conceptual Therapeutic Prospects

Phylloseptin-H8 as a Lead Compound for Novel Antimicrobial Development

Strategies to Combat Antimicrobial Resistance

The global rise of antimicrobial resistance is a critical public health threat, driving the need for innovative strategies. nih.govnih.gov Key approaches to combatting AMR include the rational use of existing antimicrobials, robust surveillance of resistance patterns, and the development of new drugs and vaccines. nih.govnih.govscirp.org International and national policies are being implemented to regulate antibiotic use and promote infection prevention and control measures. nih.gov

Antimicrobial peptides represent a promising alternative to conventional antibiotics. news-medical.net Their membrane-targeting mechanism of action is thought to be less prone to the development of resistance compared to traditional drugs that target specific metabolic pathways. nih.govmdpi.com Strategies to enhance the effectiveness of AMPs include:

Combination Therapy: Using AMPs in conjunction with existing antibiotics can create synergistic effects and restore the efficacy of older drugs. mdpi.com

Targeting Resistance Mechanisms: Research is focused on developing inhibitors of bacterial resistance mechanisms, such as efflux pumps, which can be used alongside AMPs. mdpi.com

Novel Delivery Systems: Advanced drug delivery systems are being designed to improve the bioavailability and targeted delivery of AMPs, thereby increasing their therapeutic window. news-medical.net

Potential as an Antiprotozoal Agent

Several members of the phylloseptin family have demonstrated significant in vitro activity against various protozoan parasites, including Leishmania and Trypanosoma cruzi. nih.govird.frplos.org This suggests that this compound and its derivatives could be developed as novel antiprotozoal drugs. Peptides from the dermaseptin (B158304) and phylloseptin families are recognized as effective leishmanicidal agents. nih.gov For example, studies on peptides isolated from the skin secretion of Phyllomedusa nordestina have shown that certain phylloseptins can significantly decrease the viability of Leishmania amazonensis and Leishmania infantum. nih.gov The mechanism of action is believed to involve the disruption of the parasite's cell membrane. plos.org Further research is needed to evaluate the in vivo efficacy and safety of this compound against a broader range of protozoan pathogens.

Investigation of Anti-Cancer Mechanisms and Therapeutic Design

Antimicrobial peptides are increasingly being investigated for their anti-cancer properties. dovepress.com The rationale behind this is the similarity between the negatively charged membranes of cancer cells and microbial cells, making them potential targets for cationic AMPs. Dermaseptins, a related family of peptides, have shown anti-proliferative effects against various human cancer cells. nih.gov

Future therapeutic design for this compound as an anti-cancer agent could involve several strategies:

Targeting Tumor Cell Membranes: The primary mechanism is likely the electrostatic interaction with and disruption of the cancer cell membrane. dovepress.com

Inducing Apoptosis: Some AMPs can trigger programmed cell death in tumor cells by interacting with intracellular components, such as mitochondria. dovepress.com

Inhibiting Angiogenesis: Preventing the formation of new blood vessels is a key strategy in cancer therapy, and some AMPs may possess this ability. dovepress.com

Combination Therapy: Using this compound in combination with conventional chemotherapy could enhance treatment efficacy and reduce drug resistance. oncotarget.com

A recent study on a modified phylloseptin, SRD7, showed significant anti-proliferative properties against human lung cancer cell lines. nih.gov This highlights the potential for developing phylloseptin-based peptides as novel anti-cancer drugs. nih.gov

Immunomodulatory Research Avenues (Theoretical)

The interaction of antimicrobial peptides with the host immune system is a growing area of research. plos.orgfrontiersin.org AMPs, also known as host defense peptides (HDPs), can modulate the immune response in addition to their direct antimicrobial activity. frontiersin.org This dual function makes them particularly attractive as therapeutic agents.

Theoretical immunomodulatory research avenues for this compound could include:

Chemokine Induction: Investigating its ability to stimulate the production of chemokines, which recruit immune cells to the site of infection or inflammation. frontiersin.org

Cytokine Modulation: Assessing its effect on the release of pro-inflammatory and anti-inflammatory cytokines to orchestrate an appropriate immune response. plos.org

Macrophage and Dendritic Cell Activation: Studying its potential to activate key innate immune cells, enhancing pathogen clearance and antigen presentation. frontiersin.org

Adjuvant Properties: Exploring its use as a vaccine adjuvant to enhance the adaptive immune response to specific antigens. nih.gov

These immunomodulatory properties could be harnessed to develop therapies for a range of conditions, from infectious diseases to autoimmune disorders and cancer. plos.orgfrontiersin.org

Development of Delivery Systems for Enhanced Bioavailability in Pre-clinical Settings

A major hurdle in the clinical development of peptide-based drugs is their poor oral bioavailability and susceptibility to degradation. frontiersin.orgdrug-dev.com Therefore, the development of effective drug delivery systems (DDS) is crucial for realizing the therapeutic potential of this compound.

Strategies to enhance bioavailability in pre-clinical studies include:

Lipid-Based Formulations: Encapsulating the peptide in liposomes or self-microemulsifying drug delivery systems (SMEDDS) can protect it from enzymatic degradation and improve its absorption. drug-dev.comisciii.esmdpi.com

Nanoparticle Carriers: Using biocompatible nanoparticles to deliver the peptide can improve its stability, control its release, and enable targeted delivery to specific tissues.

Enteric Coatings: Applying a protective coating to oral formulations can prevent the peptide from being destroyed by the acidic environment of the stomach. drug-dev.com

These advanced delivery systems aim to improve the pharmacokinetic profile of this compound, ensuring that it reaches its target site in a sufficient concentration to exert its therapeutic effect. frontiersin.org

Integration with Nanobiotechnology and Pharmaceutical Formulation Concepts

The convergence of nanobiotechnology and pharmaceutical sciences offers exciting opportunities for the development of this compound-based therapeutics. Nanotechnology provides the tools to create sophisticated drug delivery systems at the nanoscale, allowing for precise control over the peptide's release and targeting. e-fas.org

Conceptual integrations include:

Peptide-Nanoparticle Conjugates: Covalently linking this compound to nanoparticles can enhance its stability and circulation time.

Smart Nanocarriers: Designing nanocarriers that release the peptide in response to specific stimuli in the microenvironment of a tumor or infection site.

Topical and Transdermal Formulations: Incorporating this compound into gels, creams, or patches for the localized treatment of skin infections or cancers.

Inhalable Formulations: Developing aerosolized forms of the peptide for treating respiratory infections.

By leveraging these advanced formulation concepts, it is possible to overcome many of the challenges associated with peptide therapeutics and pave the way for the successful clinical translation of this compound.

Q & A

Q. What experimental protocols are recommended for assessing the antimicrobial activity of Phylloseptin-H8 in vitro?

  • Methodological Answer : The minimum inhibitory concentration (MIC) assay using broth microdilution is the gold standard. Key steps include:
  • Bacterial Strains : Use reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates to ensure reproducibility .
  • Concentration Range : Test this compound in doubling dilutions (e.g., 1–128 µg/mL) .
  • Controls : Include growth controls (no peptide) and sterility controls (medium alone) .
  • Incubation : 18–24 hours at 37°C under aerobic conditions .
    Example Data Table:
StrainMIC (µg/mL)Reference
E. coli ATCC 259228
S. aureus ATCC 2921316

Q. How is this compound structurally characterized, and what techniques validate its purity?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF) with ≥95% purity .
  • HPLC : Use reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) to assess purity .
  • Circular Dichroism (CD) : Analyze secondary structure in membrane-mimetic environments (e.g., SDS micelles) .
  • NMR : For 3D structural resolution in lipid bilayers .

Advanced Research Questions

Q. What are the challenges in designing in vivo studies for this compound, and how can pharmacokinetic (PK) parameters be optimized?

  • Methodological Answer : Key challenges include peptide stability, toxicity, and tissue penetration. Strategies to address these:
  • Peptide Modification : PEGylation or D-amino acid substitution to enhance serum stability .
  • Dosage Regimen : Use PK/PD modeling to determine optimal dosing intervals (e.g., AUC/MIC ratios) .
  • Animal Models : Murine infection models (e.g., thigh abscess) with ethical approval per Helsinki Declaration guidelines .
    Example Data Table:
ParameterThis compound (Unmodified)PEGylated this compound
Half-life (hr)0.54.2
AUC (µg·hr/mL)12.389.7
Source

Q. How can conflicting cytotoxicity data for this compound across cell lines be resolved to define its therapeutic window?

  • Methodological Answer :
  • Dose-Response Analysis : Calculate selectivity indices (SI = IC50 in mammalian cells / MIC) .
  • Cell Line Selection : Use primary cells (e.g., human keratinocytes) alongside immortalized lines (e.g., HEK-293) to assess tissue-specific toxicity .
  • Mechanistic Studies : Evaluate membrane disruption via lactate dehydrogenase (LDH) release assays and apoptosis markers (e.g., caspase-3 activation) .
  • Meta-Analysis : Apply statistical models (e.g., random-effects) to harmonize data from disparate studies .

Q. What computational approaches are effective in predicting structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model peptide-lipid bilayer interactions to identify critical residues for membrane permeabilization .
  • Machine Learning (ML) : Train algorithms on published MIC and cytotoxicity data to prioritize analogs for synthesis .
  • Free Energy Calculations : Use MMPBSA/GBSA to quantify binding affinities for target membranes .

Addressing Data Contradictions

Q. How should researchers address discrepancies in reported antimicrobial spectra of this compound?

  • Methodological Answer :
  • Standardized Assays : Adopt CLSI/EUCAST guidelines for MIC determination to minimize protocol variability .
  • Inter-laboratory Validation : Collaborate to test identical peptide batches under shared conditions .
  • Meta-Regression Analysis : Identify confounding variables (e.g., pH, cation concentration) that alter activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.